4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
Description
This compound (hereafter referred to as Compound X) is a heterocyclic organic molecule with the molecular formula C₂₅H₃₁N₃O₅S and a monoisotopic mass of 485.1984 Da . Its structure comprises:
Properties
Molecular Formula |
C25H31N3O5S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H31N3O5S/c1-4-33-19-8-5-7-18(15-19)21-20(22(29)24-16(2)26-17(3)34-24)23(30)25(31)28(21)10-6-9-27-11-13-32-14-12-27/h5,7-8,15,21,30H,4,6,9-14H2,1-3H3 |
InChI Key |
IYRVHWHPMGYMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=C(N=C(S4)C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This document reviews its biological activity based on various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, a pyrrolidinone core, and various substituents that influence its biological properties. The molecular formula is with a molecular weight of 607.74 g/mol .
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited significant antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung adenocarcinoma), with IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via the mitochondrial pathway. Specifically, it has been shown to activate BAX, a pro-apoptotic member of the BCL-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death .
Anticonvulsant Activity
The compound's structural characteristics suggest potential anticonvulsant properties:
- Animal Models : In studies using the pentylenetetrazol (PTZ) model, similar thiazole-containing compounds demonstrated significant anticonvulsant effects with median effective doses (ED50) lower than traditional anticonvulsants like ethosuximide .
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties:
- In vitro Testing : Compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity and antimicrobial action |
| Morpholine Substituent | Enhances bioavailability and solubility |
| Ethoxyphenyl Group | Contributes to anticancer activity through hydrophobic interactions |
The presence of electron-donating groups in the phenyl ring has been correlated with increased potency against cancer cell lines .
Case Studies
- Evren et al. (2019) : Investigated novel thiazole derivatives for anticancer activity against NIH/3T3 mouse embryoblast and A549 cells. Compound 19 showed strong selectivity with promising IC50 values .
- Recent Advances in Pyrrole Derivatives : A study highlighted that pyrrole-based compounds similar to this thiazole derivative exhibited significant antimycobacterial activity, suggesting a broader spectrum of biological potential .
Chemical Reactions Analysis
Hydroxyl Group (-OH) Reactivity
The 3-hydroxy group on the pyrrol-2-one ring participates in hydrogen bonding and can undergo typical alcohol reactions:
Thiazole-5-carbonyl Reactivity
The thiazole-linked carbonyl group is electrophilic, enabling nucleophilic substitutions:
Morpholinopropyl Chain Reactivity
The tertiary amine in the morpholine ring and the propyl linker enable alkylation and protonation:
3-Ethoxyphenyl Group Reactivity
The ethoxy-substituted phenyl ring undergoes electrophilic aromatic substitution (EAS):
Pyrrol-2-one Lactam Reactivity
The lactam ring is stable under mild conditions but reacts under strong acids/bases:
Key Findings from Structural Analogs
-
Thiazole Derivatives : Compounds with thiazole-5-carbonyl groups (e.g., PubChem CID 6539287 ) show preferential amidation over esterification due to electronic effects.
-
Morpholine Substitutents : Morpholine-propyl chains (e.g., DrugBank entry AF-710B ) enhance solubility and modulate pharmacokinetics via quaternization.
-
Ethoxyphenyl Groups : Electrophilic substitution on ethoxyphenyl rings (e.g., Ryvu compound 124 ) favors para-substitution due to steric and electronic factors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds are compared to Compound X based on substituents, molecular topology, and synthetic strategies:
Key Observations
Core Structure Diversity :
- Compound X features a pyrrol-2-one core, whereas analogues in and utilize thiazole-pyrazole or pyrazolo-pyrimidine scaffolds. These differences influence conformational flexibility and electronic properties. For example, the planar thiazole-pyrazole hybrids in exhibit two independent molecules per asymmetric unit, enabling unique crystal packing .
Substituent Effects: The 3-ethoxyphenyl group in Compound X contrasts with the fluorophenyl substituents in and . Fluorine atoms enhance metabolic stability and binding affinity in drug-like molecules, whereas ethoxy groups may improve lipophilicity . The morpholinylpropyl chain in Compound X is structurally distinct from the morpholinosulfonyl group in . Sulfonyl groups often enhance hydrogen bonding but may reduce membrane permeability compared to alkyl-linked morpholine .
The pyrimidine-carbonitrile in was synthesized via condensation reactions, highlighting the versatility of guanidine intermediates in heterocycle formation .
Crystallographic and Computational Tools: Structures in and were solved using SHELX-based refinement, a widely trusted method for small-molecule crystallography .
Functional Implications
While biological data for Compound X is absent, structural parallels to known bioactive molecules suggest hypotheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
